REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([CH:10]1[O:12][CH2:11]1)[Cl:9]>Cl.N1CCCCC1>[Cl:9][CH2:8][CH:10]([OH:12])[CH2:11][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
138.8 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
Cl.N1CCCCC1
|
Type
|
CUSTOM
|
Details
|
stirred vigorously with excess concentrated hydrochloric acid for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the excess epichlorhydrin removed at 100° in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled
|
Type
|
DISSOLUTION
|
Details
|
dissolved in an equal volume of chloroform
|
Type
|
WASH
|
Details
|
After separatiin of the phases the organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to a colourless oil
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(COC1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116.4 g | |
YIELD: PERCENTYIELD | 62.5% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([CH:10]1[O:12][CH2:11]1)[Cl:9]>Cl.N1CCCCC1>[Cl:9][CH2:8][CH:10]([OH:12])[CH2:11][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
138.8 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
Cl.N1CCCCC1
|
Type
|
CUSTOM
|
Details
|
stirred vigorously with excess concentrated hydrochloric acid for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the excess epichlorhydrin removed at 100° in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled
|
Type
|
DISSOLUTION
|
Details
|
dissolved in an equal volume of chloroform
|
Type
|
WASH
|
Details
|
After separatiin of the phases the organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to a colourless oil
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(COC1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116.4 g | |
YIELD: PERCENTYIELD | 62.5% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |